disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate is an organic compound characterized by the presence of a chlorophenyl group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate typically involves the reaction of 4-chlorobenzaldehyde with a suitable diene precursor under basic conditions. The reaction may proceed via a Knoevenagel condensation, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the double bonds.
Reduction: Reduction reactions could target the double bonds, converting them to single bonds.
Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alkanes or alcohols.
Substitution: Products may include substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The conjugated diene system may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Disodium;(E,4E)-4-[(4-bromophenyl)methylidene]-3-methylpent-2-enedioate: Similar structure with a bromine atom instead of chlorine.
Disodium;(E,4E)-4-[(4-fluorophenyl)methylidene]-3-methylpent-2-enedioate: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
Disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate is unique due to the presence of the chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different halogen substituents.
Properties
IUPAC Name |
disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4.2Na/c1-8(6-12(15)16)11(13(17)18)7-9-2-4-10(14)5-3-9;;/h2-7H,1H3,(H,15,16)(H,17,18);;/q;2*+1/p-2/b8-6+,11-7+;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHXPTBHIZUREO-PNTSMZAYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C(=CC1=CC=C(C=C1)Cl)C(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C(=C\C1=CC=C(C=C1)Cl)/C(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClNa2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.